COVID-19 Main Protease (7BQY) Binding Affinity: Hordatine A vs. Hordatine B vs. Native Ligand
In a head-to-head molecular docking screen of 40 natural compounds against the COVID-19 main protease (PDB ID: 7BQY), hordatine A achieved a binding score of −9.0 kcal/mol, outperforming both its closest structural analog hordatine B (−8.5 kcal/mol) and the co-crystallized native ligand (−7.8 kcal/mol) [1]. The improved binding free energy of hordatine A relative to hordatine B is attributed to its homodimeric p-coumaroylagmatine structure, which lacks the methoxy substituent present on hordatine B's feruloyl moiety, enabling more optimal hydrogen-bond geometry with catalytic residue Glu166 [1].
| Evidence Dimension | Binding free energy (docking score) to SARS-CoV-2 main protease 7BQY |
|---|---|
| Target Compound Data | Hordatine A: −9.0 kcal/mol (5 hydrogen bonds with Glu166, 9 additional interactions) |
| Comparator Or Baseline | Hordatine B: −8.5 kcal/mol; Native ligand: −7.8 kcal/mol |
| Quantified Difference | Hordatine A exceeds hordatine B by 0.5 kcal/mol; exceeds native ligand by 1.2 kcal/mol |
| Conditions | In silico molecular docking using MOE 2014.09; ASE scoring function; PDB ID 7BQY; pH 7.4 implicit solvent |
Why This Matters
For research groups screening natural product libraries against SARS-CoV-2 targets, hordatine A provides a quantifiably stronger protease binding anchor than its closest in-family analog hordatine B, which may translate into higher hit prioritization in enzymatic inhibition validation studies.
- [1] Dahab, M. A., Hegazy, M. M., & Abbass, H. S. (2020). Hordatines as a potential inhibitor of COVID-19 main protease and RNA polymerase: an in-silico approach. Natural Products and Bioprospecting, 10, 453–462. View Source
